5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one
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Description
Synthesis Analysis
The synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one, a compound structurally similar to 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one, has been reported in the literature . The synthesis was performed by a method involving a reaction between N, N″ -1,ω-alkanediylbis [ N′- organylthiourea] derivatives and 2,3-diphenylcyclopropenone in refluxing ethanol .Scientific Research Applications
Bioactivity and Medicinal Chemistry
Thiazolidin-4-ones, including compounds structurally related to 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one, are recognized for their significant pharmacological activities. Research highlights their potential in developing efficient drug agents due to their diverse biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on their biological activity has been discussed, suggesting the importance of structural optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).
Pharmacological Activities
The thiazolidinedione core, closely related to this compound, serves as a versatile pharmacophore in medicinal chemistry. It has been integrated with different structural fragments to develop lead molecules against various clinical disorders, highlighting its antimicrobial, anticancer, and antidiabetic potential. This review emphasizes the importance of N-3 and C-5 substitutions in the thiazolidinedione nucleus for pharmacological activity and discusses synthetic methodologies for these compounds (Singh et al., 2022).
Synthesis and Biological Applications
Thiazolidine motifs, including derivatives of this compound, are explored for their potential in new drug candidates due to their intriguing heterocyclic structure and sulfur content, which enhances pharmacological properties. Various synthetic approaches and their biological activities, such as anticancer, antimicrobial, and antioxidant properties, have been reviewed, highlighting the importance of green synthesis and cleaner reaction profiles for sustainable development of these compounds (Sahiba et al., 2020).
Green Synthesis and Biological Evaluation
The green chemistry approach to synthesizing thiazolidinone derivatives emphasizes reducing or eliminating hazardous materials in synthetic processes. Microwave-assisted organic synthesis has been highlighted for its efficiency in producing thiazolidinone derivatives, showcasing their wide range of biological activities and potential as new therapeutic candidates (JacqulineRosy et al., 2019).
Properties
IUPAC Name |
5-ethyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCXYDIMCOQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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